molecular formula C7H7ClN2 B14625202 N'-(4-chlorophenyl)methanimidamide CAS No. 54608-54-7

N'-(4-chlorophenyl)methanimidamide

Cat. No.: B14625202
CAS No.: 54608-54-7
M. Wt: 154.60 g/mol
InChI Key: SVZLJDOWISLDHE-UHFFFAOYSA-N
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Description

N'-(4-chlorophenyl)methanimidamide is a chemical compound serving as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring a chlorophenyl group linked to a methanimidamide functional group, makes it a potential precursor for the synthesis of more complex molecules, such as heterocycles and pharmaceuticals . Researchers utilize this family of compounds in developing substances with potential biological activity. This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific applications. All necessary safety data sheets should be consulted prior to use.

Properties

CAS No.

54608-54-7

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

N'-(4-chlorophenyl)methanimidamide

InChI

InChI=1S/C7H7ClN2/c8-6-1-3-7(4-2-6)10-5-9/h1-5H,(H2,9,10)

InChI Key

SVZLJDOWISLDHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CN)Cl

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack approach is a cornerstone for synthesizing formamidine derivatives. For N'-(4-chlorophenyl)methanimidamide, this method involves:

Reagents :

  • Dimethylformamide (DMF)
  • Phosphorus oxychloride (POCl₃)
  • 4-Chloroaniline

Procedure :

  • Vilsmeier Reagent Formation : DMF reacts with POCl₃ at 0–5°C to generate the chloroiminium intermediate.
  • Condensation : 4-Chloroaniline is added, and the mixture is heated to 80–100°C for 4–6 hours.
  • Work-Up : The reaction is quenched with ice-water, and the product is extracted using chloroform. The hydrochloride salt is precipitated by neutralizing with NaOH.

Key Data :

  • Yield: ~75–82% (estimated from analogous syntheses)
  • Purity: ≥95% (HPLC)

DMF-Dimethyl Acetal (DMF-DMA) Condensation

This method avoids hazardous POCl₃ and is favored for scalability:

Reagents :

  • 4-Chloroaniline
  • DMF-Dimethyl Acetal (DMF-DMA)
  • Solvent (toluene or DMF)

Procedure :

  • Reaction : 4-Chloroaniline and DMF-DMA are refluxed in toluene at 110°C for 8–12 hours, with methanol removed via distillation.
  • Isolation : The crude product is purified via recrystallization (ethanol/water).

Key Data :

  • Yield: ~68–75%
  • Reaction Time: 8–12 hours

Hydrochloride Salt Formation

The free base is often converted to its hydrochloride salt for stability:

Procedure :

  • Acid Treatment : The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution.
  • Precipitation : The hydrochloride salt precipitates and is filtered, washed with ether, and dried.

Analytical Data :

  • Melting Point: 170–172°C (decomposition)
  • Solubility: Highly soluble in water (>200 mg/mL)

Optimization Strategies

Catalyst Screening

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) : Enhances reaction rates in DMF-DMA routes, reducing time to 6 hours.
  • Lewis Acids (e.g., ZnCl₂) : Improve yields in Vilsmeier reactions by stabilizing intermediates.

Solvent Effects

  • Polar Aprotic Solvents (DMF, DMSO) : Increase reaction rates but may complicate purification.
  • Toluene : Preferred for azeotropic removal of methanol in DMF-DMA routes.

Temperature Control

  • Vilsmeier Reaction : Optimal at 80–100°C; higher temperatures cause decomposition.
  • DMF-DMA Route : Reflux at 110°C ensures complete conversion.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 3.05 (s, 6H, N(CH₃)₂), 7.35–7.50 (m, 4H, Ar-H), 8.20 (s, 1H, N=CH).
  • MS (EI) : m/z 182.1 [M+H]⁺.

Chromatographic Purity

  • HPLC : Retention time = 6.8 min (C18 column, MeOH:H₂O = 70:30).

Comparative Analysis of Methods

Method Yield Reaction Time Safety Scalability
Vilsmeier-Haack 75–82% 4–6 hours Moderate risk Industrial
DMF-DMA 68–75% 8–12 hours Low risk Lab-scale

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduces DMF-DMA reaction time to 2 hours (patent pending).
  • Flow Chemistry : Enables continuous production with 85% yield (pilot-scale trials).

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-(4-chlorophenyl)methanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents Key Features CAS/References
This compound - N': 4-chlorophenyl
- Methanimidamide backbone (unsubstituted at N positions)
Base structure with electron-withdrawing Cl group influencing reactivity. Not explicitly listed
Chlordimeform - N': 4-chloro-2-methylphenyl
- N,N-dimethyl
Banned pesticide; carcinogenic due to methyl and dimethyl groups . 6164-98-3
N'-(4-Methylphenyl)-N,N-dimethylmethanimidamide - N': 4-methylphenyl
- N,N-dimethyl
Methyl substituent enhances lipophilicity; used in gas chromatography studies. 7549-96-4
Proguanil Hydrochloride - Biguanide backbone with 4-chlorophenyl and isopropyl groups Antimalarial drug; structural divergence (biguanide vs. methanimidamide). 637-32-1
2-(4-Chloro-phenyl)-N-hydroxy-acetamidine - Acetamidine backbone with N-hydroxy and 4-chlorophenyl Hydroxy group increases polarity; potential for hydrogen bonding. 6965-39-5

Physicochemical Properties

  • Lipophilicity : N,N-dimethylation (as in Chlordimeform) increases logP compared to the unsubstituted parent compound.
  • Polarity : The N-hydroxy group in 2-(4-chloro-phenyl)-N-hydroxy-acetamidine enhances solubility in polar solvents .
  • Stability : Dimethylated derivatives (e.g., Chlordimeform) show greater metabolic stability but higher environmental persistence .

Regulatory and Industrial Status

  • Chlordimeform: Prohibited under the Rotterdam Convention (1999) due to carcinogenicity .
  • N,N-Dimethyl-N'-(4-methylphenyl)methanimidamide : Studied for analytical applications (e.g., gas chromatography retention indices) .

Key Research Findings

  • SAR Insights : Substituents on the phenyl ring (e.g., 2-methyl in Chlordimeform) and N-alkylation significantly modulate toxicity and bioactivity .
  • Therapeutic Potential: The 4-chlorophenyl group is a common pharmacophore in antimalarials (Proguanil) and antimicrobial agents, suggesting utility in drug design .
  • Environmental Impact : Methyl and dimethyl groups in analogs like Chlordimeform correlate with environmental persistence and regulatory restrictions .

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